Cas no 1240591-58-5 ((16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione)

(16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione 化学的及び物理的性質
名前と識別子
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- Betamethasone Impurity 31
- (16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione
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- インチ: 1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27?,28-/m0/s1
- InChIKey: CIWBQSYVNNPZIQ-JCOVECCMSA-N
- ほほえんだ: C[C@]12C[C@H](O)C3([C@](CCC4[C@]3(C)C=CC(=O)C=4)([H])[C@]1([H])C[C@H](C)[C@]2(OC(=O)CC)C(=O)COC(=O)CC)F
(16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H948168-10mg |
(16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione |
1240591-58-5 | 10mg |
$ 1533.00 | 2023-04-15 | ||
TRC | H948168-1mg |
(16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione |
1240591-58-5 | 1mg |
$ 196.00 | 2023-04-15 | ||
TRC | H948168-5mg |
(16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione |
1240591-58-5 | 5mg |
$ 793.00 | 2023-04-15 | ||
TRC | H948168-2.5mg |
(16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione |
1240591-58-5 | 2.5mg |
$ 431.00 | 2023-04-15 | ||
TRC | H948168-25mg |
(16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione |
1240591-58-5 | 25mg |
$ 4500.00 | 2023-09-07 |
(16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione 関連文献
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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7. Back matter
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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10. Back matter
(16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dioneに関する追加情報
Introduction to (16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione (CAS No. 1240591-58-5)
The compound (16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione, identified by its CAS number 1240591-58-5, is a synthetic molecule that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of steroid derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, characterized by its multiple functional groups and stereochemical configurations, makes it a subject of intense study for researchers aiming to develop novel therapeutic agents.
The molecular structure of (16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione features a steroidal backbone with modifications at several key positions. The presence of a hydroxyl group at the 17-position and a methyl group at the 16-position contributes to its unique physicochemical properties. Additionally, the ester group at the 21-position and the double bond system between carbons 1 and 4 further enhance its reactivity and potential biological interactions. These structural features are critical in determining its biological activity and pharmacological profile.
In recent years, there has been a growing interest in steroid derivatives due to their potential applications in treating various diseases, including hormonal disorders, inflammation, and cancer. The compound (16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione has been investigated for its possible role in modulating steroid receptor activity and influencing intracellular signaling pathways. Preliminary studies suggest that this molecule may exhibit potent effects on enzymes such as cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis.
One of the most compelling aspects of this compound is its potential to serve as a lead structure for the development of new drugs. Researchers have been exploring its interactions with various biological targets, including nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and estrogen receptors (ERs). These receptors are involved in regulating a wide range of physiological processes, making them attractive targets for therapeutic intervention. The ability of (16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione to bind to these receptors and modulate their activity could lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.
Furthermore, the stereochemistry of this compound plays a crucial role in its biological activity. The specific configuration at the 16β-hydroxyl group is essential for its interaction with biological targets. Any deviation from this configuration can significantly alter its pharmacological properties. This underscores the importance of precise structural design in drug development. Researchers have employed computational methods and high-throughput screening techniques to optimize the structure of this compound and enhance its biological activity.
The synthetic pathways for producing (16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione have also been a focus of research. Efficient synthetic routes are essential for large-scale production and cost-effective drug development. Advances in synthetic methodologies have enabled chemists to construct complex steroidal structures with high precision and yield. These advancements have opened up new possibilities for developing novel steroid-based drugs.
In addition to its potential therapeutic applications, this compound has also been studied for its role in understanding fundamental biological processes. Steroid hormones are involved in numerous physiological functions, including development, metabolism, and immune response. By studying compounds like (16β)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione, researchers can gain insights into how these hormones exert their effects on cells and organisms. This knowledge can be leveraged to develop better diagnostic tools and therapeutic strategies.
Recent studies have also explored the potential use of this compound in combination therapy regimens. By combining it with other drugs that target different pathways or receptors, researchers hope to achieve synergistic effects that could enhance treatment outcomes. This approach is particularly relevant in treating complex diseases such as cancer or chronic inflammatory conditions. The ability of (16β)-17-Hydroxy-16-methyl-21-(1 oxopropoxy) -pregna -1 ,4 -diene -3 ,20 -dione to interact with multiple targets makes it an attractive candidate for combination therapy.
Another area of interest is the development of prodrugs based on this compound. Prodrugs are inactive precursors that are converted into active drugs within the body. This approach can improve drug solubility, bioavailability, and reduce toxicity. By designing prodrugs derived from (16β)-17-Hydroxy -16 -methyl -21 -( 1 -oxopropoxy) -pregna -1 ,4 -diene -3 ,20 -dione, researchers can enhance its delivery and efficacy.
The safety profile of any potential drug candidate is crucial before it can be moved into clinical trials. Preclinical studies have been conducted to evaluate the toxicity and pharmacokinetic properties of (16β)-17-Hydroxy -16 -methyl -21 -( 1 oxopropoxy) -pregna -1 ,4 diene -3 ,20 dione. These studies involve testing the compound on cell cultures and animal models to assess its safety margins and metabolic stability. Positive results from these studies would pave the way for human clinical trials.
In conclusion, (cas no1240591585)(cas no1240591585)cas no1240591585cas no1240591585cas no1240591585
The compound((cas no1240591585))
has demonstrated significant promise as a lead structure for developing novel therapeutic agents.,
particularly in modulating steroid receptor activity
and influencing intracellular signaling pathways.
Its complex structure
and unique functional groups make it
a subject of intense study
in pharmaceutical chemistry.
Further research is needed
to fully elucidate its
pharmacological properties
and potential clinical applications..
Future studies should focus on optimizing
its synthetic routes,
evaluating its safety profile,
and exploring
its interactions with
biological targets.
By doing so,
researchers can harness
the full potential
of((cas no1240591585))
in advancing drug discovery
and improving patient care..
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